OppB protein is a critical component of the oligopeptide transport system in Salmonella typhimurium, functioning as part of the ATP-binding cassette transporter complex. This protein is integral to the transport of oligopeptides across the cytoplasmic membrane, playing a significant role in nutrient uptake and cellular metabolism. The OppB protein, along with other components of the Opp system, facilitates the transport of peptides that are typically 2 to 5 amino acids in length, which are crucial for bacterial growth and survival in various environments.
The OppB protein is classified within the ATP-binding cassette superfamily of transporters, specifically as a transmembrane protein involved in peptide transport. It is encoded by the oppB gene, which is part of a larger operon that includes other essential proteins such as OppA, OppC, OppD, and OppF. This operon is conserved across many Gram-negative bacteria, indicating its fundamental role in cellular processes related to peptide utilization and metabolism .
The synthesis of OppB can be achieved through various methods, including recombinant DNA technology. Typically, the oppB gene is cloned into expression vectors suitable for bacterial systems such as Escherichia coli. High-level expression systems often utilize promoters that are inducible by specific conditions (e.g., temperature changes or chemical inducers).
Once cloned, the oppB gene can be expressed in E. coli, allowing for the production of the OppB protein. Techniques such as site-directed mutagenesis can be employed to study specific residues within the protein that may affect its function or stability. Purification methods often involve affinity chromatography, leveraging tags such as His-tags for efficient isolation from cellular lysates .
The OppB protein is characterized by its multiple transmembrane domains; it is predicted to span the membrane six times. The N- and C-termini are located on the cytoplasmic side, which is typical for integral membrane proteins involved in transport functions. Structural studies using techniques like X-ray crystallography or cryo-electron microscopy could provide insights into its precise conformation and interaction with substrates.
Biochemical analyses have confirmed that OppB interacts with other components of the oligopeptide permease system, forming a functional transport channel that facilitates peptide translocation across the membrane .
OppB catalyzes the transport of oligopeptides into bacterial cells through ATP hydrolysis-driven conformational changes. The reaction mechanism involves binding of peptides to the periplasmic binding protein (OppA), which then interacts with OppB to initiate transport across the membrane.
The process can be described by a series of steps: peptide binding to OppA, complex formation with OppB, ATP hydrolysis providing energy for conformational changes, and subsequent release of peptides into the cytoplasm .
The mechanism by which OppB operates involves several key steps:
Studies have shown that mutations in any component of this system can severely impact peptide uptake efficiency, highlighting the interdependence of these proteins in maintaining cellular function .
OppB is characterized by its hydrophobic nature due to its transmembrane segments. This hydrophobicity allows it to integrate into lipid bilayers effectively.
The protein exhibits stability under physiological conditions but may denature under extreme pH or temperature variations. Its activity can be influenced by factors such as ionic strength and the presence of competitive inhibitors.
Spectroscopic techniques such as circular dichroism can be employed to analyze secondary structure content and stability under various conditions .
The study of OppB and its associated transport system has significant implications for understanding bacterial physiology and pathogenesis. Insights gained from this research can inform antibiotic development strategies targeting peptide transport mechanisms in pathogenic bacteria like Salmonella. Additionally, understanding these systems may aid in biotechnological applications where peptide uptake is crucial for microbial production processes .
Research on OppB also contributes to broader studies on membrane proteins and their roles in nutrient uptake across various organisms, enhancing our understanding of microbial ecology and evolution.
ABC transporters constitute one of the largest protein superfamilies across all domains of life, with bacterial genomes dedicating up to 5% of their coding capacity to these systems. These molecular machines share a conserved core architecture: two nucleotide-binding domains (NBDs) that hydrolyze ATP and two transmembrane domains (TMDs) that form the translocation pathway. ABC transporters operate through a unified mechanism where ATP binding and hydrolysis drive conformational changes that move substrates across membranes against concentration gradients. Functionally, they are categorized into three primary classes:
Table 1: Functional Classification of ABC Transporters in Bacteria
Category | Primary Function | Substrates | Physiological Role | Examples |
---|---|---|---|---|
Importers | Nutrient uptake | Sugars, ions, amino acids, peptides, metals | Overcoming auxotrophies; scavenging scarce nutrients | Opp, Dpp, Sia, Fe³⁺ systems |
Exporters | Toxin/virulence factor secretion | Drugs, lipids, proteins, polysaccharides | Virulence; antimicrobial resistance | Hly (hemolysin exporter) |
Non-transporters | ATPase-coupled processes | DNA repair, translation regulation | Stress response; gene expression | UvrA, UvrB (DNA repair) |
In Gram-negative bacteria like Salmonella, peptide-specific ABC importers (Opp and Dpp) feature a soluble periplasmic substrate-binding protein (OppA/DppA) that captures substrates and delivers them to the membrane-embedded translocator formed by two TMDs (OppB/OppC for Opp; DppB/DppC for Dpp) and two NBDs (OppD/OppF for Opp; DppD/DppF for Dpp). This modular organization allows efficient energy coupling between cytoplasmic ATP hydrolysis and periplasmic substrate capture. The Opp system specifically addresses Salmonella's peptide auxotrophies, importing essential amino acids in peptide form when free amino acids are unavailable—a frequent condition within the nutrient-restricted Salmonella-containing vacuole (SCV) during infection [1] [3] [7].
The Opp system is indispensable for Salmonella pathogenicity due to its dual functionality in nutrition and virulence regulation. During host infection, Salmonella inhabits diverse niches—from the intestinal lumen to intracellular phagosomes within macrophages. Each environment presents nutritional limitations, particularly for amino acids essential for bacterial growth. Salmonella exhibits multiple amino acid auxotrophies, making external amino acid or peptide sources obligatory. The Opp system enables this pathogen to exploit host-derived peptides generated from proteolytic degradation of host proteins, serving as a critical amino acid reservoir [2] [4].
Metabolomic studies reveal that Salmonella simultaneously utilizes over 31 host nutrients during murine typhoid fever, with peptides being predominant. This metabolic flexibility, mediated by ABC transporters like Opp, directly enhances virulence. Mutants lacking functional Opp systems show severely attenuated growth in macrophages and reduced persistence in systemic sites like the spleen and liver. This phenotype stems from two interconnected deficits:
Notably, the Opp system exhibits functional redundancy with the dipeptide-specific transporter Dpp. While Opp preferentially imports tri- and pentapeptides, it can compensate for Dpp loss, ensuring metabolic resilience. This adaptability is crucial during infection, where nutrient landscapes shift dramatically across host compartments. The system's contribution to virulence extends beyond nutrition: OppA (the substrate-binding component) can display moonlighting functions, directly interacting with host cells to promote adhesion and invasion—a trait observed in Streptococcus suis, where OppA inactivation reduces epithelial adherence by >50% [3] [10].
Within the OppABCDF complex, OppB functions as a transmembrane conduit that cooperates with OppC to form the peptide translocation pathway. OppB is a hydrophobic, membrane-embedded protein predicted to contain six transmembrane helices (TMHs). It partners with OppC to create a pseudo-symmetric heterodimer that undergoes ATP-driven conformational shifts to transport peptides from the periplasm to the cytoplasm. This architecture mirrors the recently resolved cryo-EM structure of the homologous E. coli DppBCDF translocator, which revealed several critical features relevant to OppB:
Table 2: Subunit Composition and Function of the OppABCDF Complex
Subunit | Type | Functional Role | Domain Features |
---|---|---|---|
OppA | Periplasmic SBP | Substrate binding; initial peptide capture | Bilobate structure with hinge region; "Venus flytrap" mechanism; Cluster C SBP |
OppB | Transmembrane protein | Forms translocation pathway with OppC; substrate channel gating | 6 TMHs; periplasmic scoop motif; dynamic TMH1/TMH2 |
OppC | Transmembrane protein | Cooperates with OppB in pore formation; stabilizes OppB conformations | 6 TMHs; symmetric to OppB but with altered TMH1/TMH2 conformation |
OppD | Cytoplasmic ATPase (NBD) | ATP hydrolysis; energizes transport | Walker A/B motifs; ABC signature motif; heterodimerizes with OppF |
OppF | Cytoplasmic ATPase (NBD) | ATP hydrolysis; cooperates with OppD in nucleotide binding | Walker A/B motifs; ABC signature motif; contains [4Fe-4S] cluster in some homologs |
Mechanistic Coordination: OppB's function is inextricably linked to ATPase activity and OppA engagement. Structural studies of DppABCDF demonstrate that the translocator (DppBCDF) remains inactive without DppA. Only upon DppA binding and concurrent ATP engagement do the NBDs (OppD/OppF) dimerize, transitioning the TMDs (OppB/OppC) from an inward-facing to an outward-facing conformation. This tightly coupled process prevents futile ATP hydrolysis. OppB likely undergoes a similar rigid-body movement during transport: its TMHs pivot to alternately expose the substrate-binding site to the periplasm (loading state) or cytoplasm (release state). This mechanism ensures unidirectional peptide flow, leveraging the energy from ATP hydrolysis at OppD/OppF [9].
Pathogen-Specific Adaptations: Unlike mycobacterial Opp systems, where SBPs are membrane-anchored lipoproteins, Salmonella OppA is a soluble periplasmic protein. This necessitates precise OppA-OppB/OppC docking for substrate handover. OppB's periplasmic loops likely contain the docking interface, facilitating peptide transfer from OppA to the translocation pore. This interaction is highly specific—OppA only productively cooperates with its cognate translocator. Mutagenesis studies suggest that disrupting OppB's scoop motif or TMH3/TMH4 interface severely compromises peptide transport without affecting complex assembly, highlighting OppB's central mechanistic role [5] [9] [10].
Compound Names Mentioned:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: